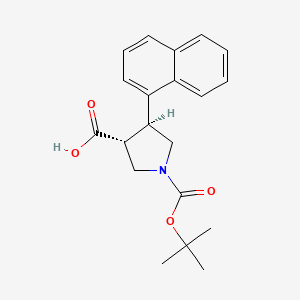

(3R,4S)-1-(tert-Butoxycarbonyl)-4-(naphthalen-1-yl)pyrrolidine-3-carboxylic acid

CAS No.: 959577-47-0

Cat. No.: VC7854991

Molecular Formula: C20H23NO4

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 959577-47-0 |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.4 |

| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m1/s1 |

| Standard InChI Key | XFLHWJLBGXTNJN-SJORKVTESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle—substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a naphthalen-1-yl moiety. The carboxylic acid group at the 3-position introduces additional reactivity, enabling further functionalization. The stereochemistry at the 3R and 4S positions is critical for its biological interactions, as enantiomeric purity often dictates pharmacological efficacy.

Table 1: Key Structural and Physical Properties

The Boc group serves dual roles: it protects the amine during synthetic steps and enhances the compound’s solubility in organic solvents. The naphthalene moiety contributes to hydrophobic interactions in biological systems, a feature leveraged in drug design to improve target binding .

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis of this compound typically begins with the construction of the pyrrolidine core. A common strategy involves cyclization reactions using γ-amino acids or via [3+2] cycloadditions. The Boc group is introduced early to protect the secondary amine, followed by stereoselective functionalization at the 4-position with naphthalene.

Stepwise Synthesis

-

Pyrrolidine Ring Formation: A chiral pool approach may utilize (R)- or (S)-configured starting materials to establish the 3R,4S stereochemistry. For example, lithium hydroxide-mediated hydrolysis of ester precursors can yield the carboxylic acid functionality.

-

Boc Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base like triethylamine installs the Boc group at the 1-position .

-

Naphthalene Introduction: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches the naphthalen-1-yl group to the pyrrolidine ring. Palladium catalysts and aryl boronic acids are frequently employed for cross-coupling.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | LiOH, MeOH/HO, 0–25°C | 65–75% |

| Boc Protection | , EtN, CHCl | >90% |

| Naphthalene Coupling | Pd(PPh), NaCO, DME/HO | 50–60% |

Challenges include maintaining stereochemical integrity during coupling reactions and minimizing racemization at the carboxylic acid position. Recent advances in asymmetric catalysis have improved enantiomeric excess (ee) to >98% in optimized protocols .

Applications in Medicinal Chemistry

Antiviral Agent Development

Pyrrolidine derivatives are increasingly explored for antiviral activity due to their ability to mimic peptide bonds and inhibit viral proteases. The naphthalene group in this compound enhances binding to hydrophobic pockets in viral enzymes, as demonstrated in studies of analogous structures targeting SARS-CoV-2 M.

Kinase Inhibition

The rigid pyrrolidine scaffold provides a template for designing kinase inhibitors. Molecular docking simulations suggest that the carboxylic acid group forms hydrogen bonds with ATP-binding sites, while the naphthalene moiety engages in π-π stacking with aromatic residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume